molecular formula C21H25N3O5S2 B389471 4-(ETHYLSULFANYL)-N-{4-[(2-METHYLPIPERIDIN-1-YL)SULFONYL]PHENYL}-3-NITROBENZAMIDE

4-(ETHYLSULFANYL)-N-{4-[(2-METHYLPIPERIDIN-1-YL)SULFONYL]PHENYL}-3-NITROBENZAMIDE

Katalognummer: B389471
Molekulargewicht: 463.6g/mol
InChI-Schlüssel: VCVFJQQMIMNPBY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(ETHYLSULFANYL)-N-{4-[(2-METHYLPIPERIDIN-1-YL)SULFONYL]PHENYL}-3-NITROBENZAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and chemical research. This compound features a benzamide core substituted with ethylsulfanyl, nitro, and sulfonyl groups, making it a versatile molecule for diverse chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(ETHYLSULFANYL)-N-{4-[(2-METHYLPIPERIDIN-1-YL)SULFONYL]PHENYL}-3-NITROBENZAMIDE typically involves multiple steps, including the introduction of the ethylsulfanyl group, the nitro group, and the sulfonyl group. One common synthetic route involves the following steps:

    Sulfonylation: The sulfonyl group is introduced via sulfonylation using sulfonyl chloride and a suitable base.

    Ethylsulfanyl Substitution: The ethylsulfanyl group is introduced through a substitution reaction using ethylthiol and a suitable catalyst.

    Amidation: The final step involves the formation of the benzamide by reacting the substituted benzene derivative with an appropriate amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

4-(ETHYLSULFANYL)-N-{4-[(2-METHYLPIPERIDIN-1-YL)SULFONYL]PHENYL}-3-NITROBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl and nitro positions, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

    Reduction: Tin(II) chloride, hydrogen gas, palladium on carbon.

    Substitution: Amines, thiols, bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amino derivatives.

    Substitution: Substituted benzamides with different functional groups.

Wissenschaftliche Forschungsanwendungen

4-(ETHYLSULFANYL)-N-{4-[(2-METHYLPIPERIDIN-1-YL)SULFONYL]PHENYL}-3-NITROBENZAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for designing new drugs with potential antimicrobial, anti-inflammatory, or anticancer properties.

    Materials Science: It can be utilized in the synthesis of advanced materials with specific electronic or optical properties.

    Chemical Research: The compound serves as a versatile intermediate for the synthesis of more complex molecules and for studying reaction mechanisms.

Wirkmechanismus

The mechanism of action of 4-(ETHYLSULFANYL)-N-{4-[(2-METHYLPIPERIDIN-1-YL)SULFONYL]PHENYL}-3-NITROBENZAMIDE depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-(methylsulfanyl)-N~1~-{4-[(2-methylpiperidino)sulfonyl]phenyl}-3-nitrobenzamide
  • 4-(ethylsulfanyl)-N~1~-{4-[(2-ethylpiperidino)sulfonyl]phenyl}-3-nitrobenzamide
  • 4-(ethylsulfanyl)-N~1~-{4-[(2-methylpiperidino)sulfonyl]phenyl}-2-nitrobenzamide

Uniqueness

4-(ETHYLSULFANYL)-N-{4-[(2-METHYLPIPERIDIN-1-YL)SULFONYL]PHENYL}-3-NITROBENZAMIDE is unique due to the specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. The presence of the ethylsulfanyl group, in particular, can influence the compound’s lipophilicity and electronic properties, differentiating it from similar compounds.

Eigenschaften

Molekularformel

C21H25N3O5S2

Molekulargewicht

463.6g/mol

IUPAC-Name

4-ethylsulfanyl-N-[4-(2-methylpiperidin-1-yl)sulfonylphenyl]-3-nitrobenzamide

InChI

InChI=1S/C21H25N3O5S2/c1-3-30-20-12-7-16(14-19(20)24(26)27)21(25)22-17-8-10-18(11-9-17)31(28,29)23-13-5-4-6-15(23)2/h7-12,14-15H,3-6,13H2,1-2H3,(H,22,25)

InChI-Schlüssel

VCVFJQQMIMNPBY-UHFFFAOYSA-N

SMILES

CCSC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3C)[N+](=O)[O-]

Kanonische SMILES

CCSC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3C)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.